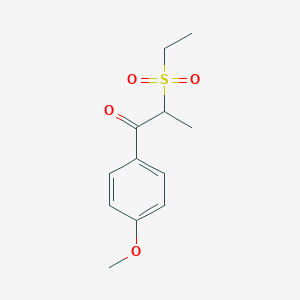

2-(Ethylsulfonyl)-1-(4-methoxyphenyl)propan-1-one

CAS No.:

Cat. No.: VC17443282

Molecular Formula: C12H16O4S

Molecular Weight: 256.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H16O4S |

|---|---|

| Molecular Weight | 256.32 g/mol |

| IUPAC Name | 2-ethylsulfonyl-1-(4-methoxyphenyl)propan-1-one |

| Standard InChI | InChI=1S/C12H16O4S/c1-4-17(14,15)9(2)12(13)10-5-7-11(16-3)8-6-10/h5-9H,4H2,1-3H3 |

| Standard InChI Key | KMACMTLBWLWLIE-UHFFFAOYSA-N |

| Canonical SMILES | CCS(=O)(=O)C(C)C(=O)C1=CC=C(C=C1)OC |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Functional Groups

2-(Ethylsulfonyl)-1-(4-methoxyphenyl)propan-1-one features a propan-1-one backbone substituted at the second carbon with an ethylsulfonyl group () and at the first carbon with a 4-methoxyphenyl ring (). The sulfonyl group confers polarity and potential hydrogen-bonding capacity, while the methoxy substituent enhances electron-donating properties, influencing reactivity and solubility .

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 256.32 g/mol | |

| Density | Not reported | |

| Boiling Point | Not reported | |

| Melting Point | Not reported |

The absence of key physical data underscores the need for further experimental characterization.

Synthetic Pathways and Optimization

Proposed Synthesis Based on Analogous Methods

While no direct synthesis of 2-(ethylsulfonyl)-1-(4-methoxyphenyl)propan-1-one is documented in the provided sources, its preparation can be inferred from related methodologies. A patent detailing the synthesis of 1-(4-methoxyphenyl)ethylamine isomers offers a foundational framework .

Stepwise Reaction Mechanism

-

Formation of the Ketone Precursor:

4-Methoxyacetophenone () could serve as the starting material. Reacting this with ethyl mercaptan () in the presence of a Lewis acid catalyst (e.g., ) may yield 2-(ethylthio)-1-(4-methoxyphenyl)propan-1-one via nucleophilic substitution at the alpha-carbon . -

Oxidation to Sulfonyl:

The thioether intermediate is oxidized using hydrogen peroxide () or oxone in a polar solvent (e.g., methanol) to convert the group to .

This route parallels the oxidation steps observed in the synthesis of sulfonamide derivatives, where controlled oxidation ensures minimal side reactions .

Catalytic and Process Considerations

The use of p-toluenesulfonic acid as a catalyst in azeotropic dehydration (Dean-Stark trap) is critical for imine formation in analogous syntheses . For the target compound, similar acid catalysis may facilitate intermediate stability during sulfonation. Hydrogenation steps employing Pd/C catalysts, as described in the patent, could be adapted for reducing nitro or imine groups in related precursors .

Physicochemical and Spectroscopic Properties

Spectral Characterization

While experimental data for the target compound is limited, infrared (IR) spectroscopy of structurally similar compounds reveals key absorptions:

-

Sulfonyl Stretching: Strong bands near 1300–1150 cm for asymmetric () and symmetric () vibrations .

-

Carbonyl Stretching: A sharp peak at ~1700 cm corresponding to the ketone group .

Nuclear magnetic resonance (NMR) spectroscopy would further elucidate the structure:

-

NMR: Signals for the methoxy group ( 3.8–4.0 ppm), aromatic protons ( 6.8–7.5 ppm), and ethylsulfonyl methyl/methylene groups ( 1.2–1.5 ppm and 3.0–3.5 ppm) .

Future Directions and Research Gaps

Experimental Priorities

-

Synthesis Optimization: Screen alternative catalysts (e.g., zeolites) to improve sulfonation yields.

-

Thermal Analysis: Determine melting/boiling points via differential scanning calorimetry (DSC).

-

Biological Screening: Evaluate antimicrobial and anticancer activity in vitro.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume